Amino-11-UTP, or 11-Uridine triphosphate with an amino modification at the 11th position, is a nucleotide that serves as a building block for RNA synthesis. It is classified under the category of nucleotides, which are essential for various biological processes including energy transfer, signaling, and as structural components of nucleic acids. Amino-11-UTP is particularly significant in the context of RNA polymerization and has applications in both research and therapeutic settings.
Amino-11-UTP can be synthesized chemically or enzymatically. It is derived from uridine triphosphate through specific modifications that introduce an amino group at the 11th carbon position. This compound can be found in various biological systems, primarily in organisms that utilize modified nucleotides for specific cellular functions.
Amino-11-UTP is classified as a nucleotide, specifically a ribonucleotide, due to its ribose sugar component. It belongs to the subclass of modified nucleotides, which includes various derivatives of standard nucleotides that have been chemically altered to enhance their properties or functionalities.
The synthesis of Amino-11-UTP can be achieved through several methods, including:
The chemical synthesis typically involves:
Amino-11-UTP consists of a ribose sugar attached to a phosphate group and an amino group at the 11th position. The general structure can be represented as follows:
The molecular formula for Amino-11-UTP is , with a molecular weight of approximately 407.2 g/mol. The presence of the amino group modifies its properties compared to standard uridine triphosphate.
Amino-11-UTP participates in several biochemical reactions:
The incorporation of Amino-11-UTP into RNA involves:
The mechanism by which Amino-11-UTP functions primarily revolves around its role in RNA synthesis. Upon incorporation into an RNA molecule, it contributes to the formation of peptide bonds between amino acids during protein synthesis.
Studies indicate that modified nucleotides like Amino-11-UTP can enhance binding affinity and specificity during transcription processes, leading to increased efficiency in protein synthesis.
Amino-11-UTP is typically a white crystalline powder that is soluble in water. Its solubility allows it to participate readily in biochemical reactions within cellular environments.
Relevant data includes:
Amino-11-UTP has several applications in scientific research and biotechnology:
Amino-11-UTP (5-aminoallyluridine-11-triphosphate) is enzymatically incorporated into RNA transcripts during in vitro transcription (IVT) using bacteriophage-derived RNA polymerases. This modified nucleotide features a uridine base linked to an amino group via an 11-atom spacer arm, enabling post-transcriptional bioconjugation while maintaining structural compatibility with polymerase active sites. T7 RNA polymerase (RNAP) demonstrates robust incorporation efficiency due to its relaxed substrate specificity toward C5-modified pyrimidines [1] [7]. Similarly, T3 and SP6 RNA polymerases efficiently utilize Amino-11-UTP as a substrate, as confirmed by full-length transcript synthesis in promoter-driven systems [1] [3]. The conserved catalytic domains of these single-subunit RNAPs accommodate the steric bulk of the aminoallyl modification without requiring reaction optimizations, provided standard IVT conditions (pH 8.0, 37°C, Mg²⁺-containing buffers) are maintained.
Table 1: RNA Polymerase Compatibility with Amino-11-UTP
Polymerase | Promoter Specificity | Incorporation Efficiency | Key Structural Adaptations |
---|---|---|---|
T7 RNAP | T7 promoter (23 bp) | >95% of native UTP | Flexible N-terminal domain; accommodates C5 modifications |
T3 RNAP | T3 promoter | Comparable to T7 RNAP | Similar active site topology to T7 RNAP |
SP6 RNAP | SP6 promoter | Slightly reduced kinetics* | Tighter nucleotide channel; prefers smaller modifications |
Note: Efficiency reduction in SP6 RNAP is mitigated by increased NTP concentrations [6].
The enzymatic kinetics of Amino-11-UTP incorporation closely mirror those of native UTP under standard IVT conditions. Quantitative analyses reveal that RNA synthesis yields using Amino-11-UTP reach ≥95% of yields achieved with unmodified UTP, with elongation rates remaining unaffected [1] [3]. This near-equivalent efficiency stems from the preservation of the uracil ring’s hydrogen-bonding capacity and the triphosphate’s Mg²⁺ coordination geometry. However, two contextual factors influence yield:
Table 2: Transcription Efficiency Metrics
Parameter | Native UTP | Amino-11-UTP | Experimental Conditions |
---|---|---|---|
RNA yield (μg/μg template) | 30–35 | 28–33 | 1 hr IVT, T7 RNAP, 37°C [1] |
Elongation rate (nt/sec) | 230 | 220–225 | Single-molecule assays [5] |
Michaelis Constant (Kₘ, μM) | 60 (UTP) | 68–75 | T7 RNAP, pH 8.0 [3] |
The 11-atom spacer (C11 linker) in Amino-11-UTP is a critical design feature that addresses limitations of shorter-chain aminoallyl-UTPs (e.g., C3 or C6 linkers). The extended alkyl chain provides three key advantages:
Comparative studies demonstrate that C3-linked aminoallyl-UTP exhibits up to 40% fluorescence quenching due to dye-base stacking, while C11-linked versions reduce this to <5% [1]. The 11-atom length represents a balance between conjugation accessibility and polymerase compatibility—shorter linkers impair dye performance, while longer chains (>C14) reduce transcriptional efficiency due to hydrophobic interactions with polymerase domains.
Table 3: Impact of Linker Length on RNA Labeling Efficiency
Linker Length (Atoms) | Transcription Yield (%) | Fluorescence Quenching (%) | Optimal Dye Size |
---|---|---|---|
C3 (allyl) | 85–90 | 30–40 | Small (Biotin) |
C6 | 90–92 | 15–20 | Medium (FITC) |
C11 | 95–98 | <5 | Large (Cy5, AF594) |
C14 | 85–88 | <5 | Large (limited gain) |
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